2-(Cyclopropylsulfanyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylsulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5(7)3-8-4-1-2-4/h4H,1-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQRLFWENSJMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Cyclopropylsulfanyl Acetic Acid
Established and Emerging Synthetic Routes for 2-(Cyclopropylsulfanyl)acetic Acid
The construction of this compound can be approached by forming the key carbon-sulfur bond or by constructing the cyclopropane (B1198618) ring on a suitable precursor.
The formation of the C-S bond is the most pivotal step in synthesizing cyclopropyl (B3062369) sulfides. The classic and most direct method involves a nucleophilic substitution (S_N2) reaction. youtube.comkhanacademy.org This is typically achieved by deprotonating cyclopropanethiol (B3056065) with a base to form the cyclopropylthiolate anion, which then acts as a potent nucleophile, attacking an electrophilic two-carbon synthon such as ethyl bromoacetate. Subsequent hydrolysis of the ester yields the target carboxylic acid.
Modern synthetic chemistry offers more sophisticated, metal-catalyzed approaches. Copper-promoted S-cyclopropylation, for instance, allows for the coupling of thiols with cyclopropylboronic acid, providing a versatile route to aryl cyclopropyl sulfides that can be adapted for aliphatic systems. nih.gov Other emerging strategies include electrochemical methods, which can generate sulfur radicals for C-S bond formation under green conditions, and radical-mediated reactions in aqueous media. researchgate.netrsc.org
| Method | Reactants | Key Features | Reference |
| Nucleophilic Substitution (S_N2) | Cyclopropanethiolate + Haloacetic acid ester | Classic, high-yield, two-step process (alkylation then hydrolysis). | youtube.comkhanacademy.org |
| Copper-Catalyzed Cross-Coupling | Thiophenol + Cyclopropylboronic Acid | Modern method, good functional group tolerance. | nih.gov |
| Catalytic Hydrothiolation | Thiol + Cyclopropyl Acetylene | Atom-economic addition reaction across a triple bond. | ananikovlab.ru |
| Electrochemical Synthesis | Thiol + Alkene/Arene | Green chemistry approach, avoids harsh reagents. | researchgate.net |
This table provides an interactive summary of key methods for forming the carbon-sulfur bond in cyclopropyl sulfides.
There are two primary strategies for incorporating the three-membered ring. The most common involves using a building block that already contains the cyclopropyl moiety, such as cyclopropanethiol or cyclopropyl bromide. nih.gov
Alternatively, the cyclopropane ring can be constructed on a pre-existing sulfide (B99878) precursor containing a carbon-carbon double bond. This is known as cyclopropanation. Key methods include:
Simmons-Smith Reaction : This involves treating an alkene with diiodomethane (B129776) and a zinc-copper alloy to form the cyclopropane ring in a stereospecific manner. youtube.comyoutube.com
Carbene Addition : The reaction of an alkene with a carbene, often generated from a haloform like chloroform (B151607) (CHCl₃) or bromoform (B151600) (CHBr₃) in the presence of a strong base, also yields a cyclopropane. youtube.com
Charette Cyclopropanation : A highly selective method for cyclopropanating allylic alcohols, which can be precursors to the desired structure. nih.gov
Achieving stereocontrol is crucial when synthesizing substituted cyclopropyl derivatives. Stereoselectivity can be introduced during the ring-forming step. For example, the Simmons-Smith reaction and related cyclopropanations are stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. youtube.com The Charette asymmetric cyclopropanation of allylic alcohols is a well-established method for achieving high enantioselectivity. nih.gov
Biocatalysis represents an emerging frontier for stereocontrol. Engineered enzymes, such as myoglobin-based carbene transferases, have been developed for the highly enantioselective cyclopropanation of olefins to produce optically active sulfonyl cyclopropanes, a principle applicable to sulfides. digitellinc.com Furthermore, diastereoselectivity can be controlled in subsequent reactions, such as in [3 + 2] cycloaddition reactions involving cyclopropyl sulfide synthons. nih.gov
Synthesis of Advanced Derivatives of this compound
The carboxylic acid and sulfanyl (B85325) functional groups in this compound are reactive handles for further chemical modification, leading to a range of advanced derivatives.
The carboxylic acid group is readily converted into esters and amides using standard organic synthesis protocols.
Ester Synthesis : Esterification can be achieved through Fischer esterification (reacting the acid with an alcohol under acidic catalysis) or by reacting the carboxylate salt with an alkyl halide.
Amide Synthesis : Amides are typically formed by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by the addition of a primary or secondary amine. Alternatively, the acid can be converted to a more reactive acyl chloride before reacting with an amine.
These derivatives have significant potential in chemical biology. Esters, particularly simple alkyl esters, are often more lipophilic than their parent carboxylic acids. This property can enhance cell membrane permeability, allowing the molecule to be used as a prodrug that is hydrolyzed by intracellular esterases to release the active acidic compound. Amide formation provides a robust covalent linkage to connect the this compound scaffold to other molecules. This is a cornerstone of chemical probe development , where the scaffold could be attached to:
A fluorescent reporter tag for imaging studies.
A biotin (B1667282) tag for affinity purification and target identification.
A larger biomolecule to modify its properties.
The sulfur atom in the sulfanyl group can be selectively oxidized to two higher oxidation states: sulfoxide (B87167) and sulfone. The choice of oxidant and reaction conditions determines the outcome. youtube.com
Synthesis of 2-(Cyclopropylsulfinyl)acetic acid (Sulfoxide) : Selective oxidation to the sulfoxide requires mild conditions to prevent over-oxidation to the sulfone. A common and "green" method involves using hydrogen peroxide (H₂O₂) as the oxidant, often in a solvent like acetic acid at controlled, near-ambient temperatures. mdpi.comnih.gov The challenge lies in stopping the reaction after the first oxidation step.
Synthesis of 2-(Cyclopropylsulfonyl)acetic acid (Sulfone) : Further oxidation to the sulfone is achieved using stronger oxidizing agents or more forcing conditions. Using an excess of hydrogen peroxide, sometimes with a specific catalyst, will drive the reaction to completion. rsc.org Certain catalysts, such as niobium carbide, have been shown to selectively promote the oxidation of sulfides directly to sulfones when used with H₂O₂. organic-chemistry.org
| Oxidant System | Primary Product | Key Conditions | Reference |
| H₂O₂ / Acetic Acid | Sulfoxide | Stoichiometric control, room temperature. | nih.gov |
| H₂O₂ / PAMAM-G1-PMo catalyst | Sulfoxide | High selectivity at 30 °C. | mdpi.com |
| Urea-H₂O₂ / Phthalic Anhydride | Sulfone | Metal-free, avoids sulfoxide intermediate. | organic-chemistry.org |
| H₂O₂ / Niobium Carbide | Sulfone | Catalytic, efficient conversion. | organic-chemistry.org |
| H₂O₂ / MWCNTs-COOH | Sulfone | Heterogeneous nanocatalyst, solvent-free. | rsc.org |
This interactive table summarizes various oxidation methods for converting sulfides to sulfoxides or sulfones.
Modifications of the Carboxylic Acid Moiety: Anhydrides and Activated Esters
The carboxylic acid group of this compound is a prime site for modification to enhance its reactivity in coupling reactions. The formation of anhydrides and activated esters are common strategies to transform the hydroxyl group into a better leaving group, thereby facilitating the formation of amide and ester bonds.
Symmetrical and mixed anhydrides are valuable reactive intermediates. docbrown.info Mixed anhydrides can be synthesized by reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride, in the presence of a base like triethylamine. google.com This method, widely used in peptide synthesis, generates a more reactive acylating agent than the parent carboxylic acid. google.com Another approach involves the use of dehydrating agents to form symmetrical anhydrides. ijraset.com
Activated esters, another class of reactive derivatives, are frequently employed in organic synthesis. These can be prepared by reacting this compound with various alcohols in the presence of a coupling agent. Common examples of activating groups include N-hydroxysuccinimide and various substituted phenols, which are introduced using carbodiimide-based coupling agents. The resulting activated esters are more susceptible to nucleophilic attack than the free acid, enabling efficient derivatization.
| Derivative Type | General Reagents | Purpose |
| Mixed Anhydride | Acyl Halide (e.g., Pivaloyl Chloride), Tertiary Amine | Activation for acylation reactions |
| Symmetrical Anhydride | Dehydrating Agent | Activation for acylation reactions |
| Activated Ester | Alcohol (e.g., N-hydroxysuccinimide), Coupling Agent (e.g., DCC) | Facilitate amide/ester bond formation |
Functionalization and Ring-Opening Reactions of the Cyclopropyl Moiety in Derivatives
The cyclopropyl ring in derivatives of this compound is susceptible to a variety of functionalization and ring-opening reactions, often catalyzed by transition metals. These reactions provide pathways to more complex molecular architectures.
Palladium-catalyzed reactions have been shown to be effective for the ring-opening of cyclopropyl thioethers. researchgate.net These reactions can proceed through the formation of a palladium-π-allyl intermediate, which can then be trapped by a nucleophile. nih.gov The choice of ligand is critical, with bulkier, electron-donating phosphines often favoring the ring-opening process. researchgate.net This methodology allows for the synthesis of diverse structures, such as thiochromene derivatives, through intramolecular trapping of the intermediate. researchgate.net
Ring-opening of donor-acceptor cyclopropanes can also be achieved using nucleophiles like thiolates or catalyzed by Lewis acids such as copper(II) triflate. rsc.orgresearchgate.net In the context of this compound derivatives, the thioether itself can influence the reactivity of the cyclopropyl ring. Furthermore, radical-mediated ring-opening reactions offer an alternative pathway to functionalize the cyclopropane ring.
Metal-ammonia reductions, such as those using lithium in liquid ammonia, have also been employed to induce ring-opening of cyclopropyl ketones, a derivative type accessible from the parent acid. core.ac.uk The regioselectivity of the ring-opening in these cases is influenced by both steric and electronic factors within the molecule. core.ac.uk
| Reaction Type | Catalyst/Reagent | Key Intermediate/Process | Potential Products |
| Palladium-Catalyzed Ring-Opening | Palladium Catalyst, Phosphine Ligand | Palladium-π-allyl complex | Allylic sulfides, Thiochromenes |
| Nucleophilic Ring-Opening | Thiolates, Lewis Acids (e.g., Cu(OTf)₂) | Nucleophilic attack on the cyclopropane ring | Functionalized dithioethers |
| Reductive Ring-Opening | Lithium in Liquid Ammonia | Radical anion formation and ring cleavage | Acyclic ketones |
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropylsulfanyl Acetic Acid
Reactivity Profiles of the Carboxylic Acid Functional Group
The carboxylic acid group is a cornerstone of organic chemistry, and its reactivity in 2-(cyclopropylsulfanyl)acetic acid is expected to follow well-established patterns. These reactions primarily revolve around the electrophilic carbonyl carbon and the acidic proton.
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. In the case of this compound, this typically involves the replacement of the hydroxyl group by a nucleophile. The generally accepted mechanism proceeds through a tetrahedral intermediate.
The direct substitution of the -OH group is often difficult due to its poor leaving group nature. Therefore, activation of the carboxyl group is usually required.
Electrophilic Activation and Transformation Pathways
To enhance the leaving group ability of the hydroxyl moiety, various activation strategies can be employed. Protonation of the carbonyl oxygen under acidic conditions increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Alternatively, the carboxylic acid can be converted into more reactive derivatives, such as acyl chlorides or anhydrides. For instance, treatment with thionyl chloride (SOCl₂) would likely convert this compound into the corresponding acyl chloride, 2-(cyclopropylsulfanyl)acetyl chloride. This transformation proceeds through an intermediate chlorosulfite, which is a much better leaving group.
Transformations Involving the Sulfanyl (B85325) Linkage
The sulfanyl (thioether) linkage in this compound introduces another layer of reactivity, primarily centered on the sulfur atom. The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to oxidation.
Oxidation-Reduction Chemistry of the Sulfur Atom
The sulfur atom in the thioether group can be readily oxidized to form a sulfoxide (B87167) and further to a sulfone. This stepwise oxidation allows for the fine-tuning of the electronic and steric properties of the molecule. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like meta-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate (B83412). illinois.edu
The oxidation to the sulfoxide introduces a stereocenter at the sulfur atom, potentially leading to diastereomeric products if a chiral center is already present in the molecule or if a chiral oxidant is used.
Conversely, the reduction of the corresponding sulfoxides and sulfones back to the thioether is also a possible transformation, although it typically requires stronger reducing agents.
Radical and Cationic Reactions at the Sulfanyl Center
The sulfanyl linkage can also participate in radical reactions. For example, in the presence of a radical initiator, a thiyl radical could potentially be formed, although this is less common for thioethers compared to thiols.
More relevant are reactions involving the formation of a sulfonium (B1226848) ion. The nucleophilic sulfur atom can attack electrophiles, such as alkyl halides, to form a sulfonium salt. These salts are themselves reactive, with the sulfonium group acting as a good leaving group in subsequent nucleophilic substitution or elimination reactions.
Reactivity and Ring-Opening Pathways of the Cyclopropane (B1198618) Ring
The cyclopropane ring in this compound is a source of significant ring strain, making it susceptible to ring-opening reactions under various conditions. This reactivity is a key feature that distinguishes it from acyclic analogues. cymitquimica.com
Ring-opening can be initiated by electrophiles, nucleophiles, or radicals. The regioselectivity of the ring-opening is influenced by the substituents on the ring and the nature of the attacking species. In the case of this compound, the sulfanyl group can play a significant role in directing the outcome of these reactions.
Recent research has highlighted palladium-catalyzed ring-opening of cyclopropyl (B3062369) thioethers as a method for synthesizing thiochromenes. rsc.orgresearchgate.net This suggests that the cyclopropane ring in the title compound could be activated under transition metal catalysis. Furthermore, studies on the oxidative treatment of various micropollutants have shown that cyclopropyl groups can be susceptible to oxidation by strong oxidants like permanganate and ferrate. illinois.edu Additionally, the imidation of cyclopropyl thioethers, followed by oxidation, has been reported, indicating the accessibility of the sulfur atom for reaction even when attached to a cyclopropyl group.
The table below summarizes the expected reactivity of the functional groups in this compound.
| Functional Group | Reagent/Condition | Expected Transformation |
| Carboxylic Acid | Nucleophile (e.g., alcohol, amine) with acid catalyst | Nucleophilic Acyl Substitution (Esterification, Amidation) |
| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acyl Chloride Formation |
| Sulfanyl (Thioether) | H₂O₂, m-CPBA | Oxidation to Sulfoxide and Sulfone |
| Sulfanyl (Thioether) | Alkyl Halide | S-Alkylation to form Sulfonium Salt |
| Cyclopropane Ring | Strong Acids, Electrophiles | Electrophilic Ring-Opening |
| Cyclopropane Ring | Radical Initiators | Radical-induced Ring-Opening |
| Cyclopropane Ring | Palladium Catalyst | Catalytic Ring-Opening |
Acid-Catalyzed and Lewis Acid-Mediated Cyclopropane Transformations
The high ring strain of the cyclopropyl group in this compound makes it susceptible to ring-opening reactions, particularly in the presence of acids. Both Brønsted and Lewis acids can facilitate the cleavage of the three-membered ring, leading to a variety of rearranged products. The specific outcome of these reactions is highly dependent on the nature of the acid catalyst, the solvent, and the reaction temperature.
Under acidic conditions, the reaction is often initiated by the protonation of the sulfur atom, which enhances the electrophilicity of the adjacent cyclopropyl ring. This is followed by a nucleophilic attack, either intermolecularly by a solvent molecule or intramolecularly by the carboxylic acid group, resulting in the formation of ring-opened products. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring and the stability of the resulting carbocationic intermediates.
Lewis acids, on the other hand, can coordinate to the sulfur atom, similarly activating the cyclopropyl ring towards nucleophilic attack. The choice of Lewis acid can provide a greater degree of control over the reaction pathway, allowing for the selective formation of desired products. For instance, milder Lewis acids may favor intramolecular cyclization, while stronger Lewis acids might lead to more extensive rearrangement or fragmentation.
Research in this area has focused on understanding the factors that govern the selectivity of these transformations to harness the synthetic potential of this compound as a building block for more complex molecules.
Transition Metal-Catalyzed Reactions Involving the Cyclopropyl Group
Transition metal catalysts have proven to be powerful tools for activating and transforming cyclopropyl-containing molecules. These catalysts can interact with the C-C bonds of the cyclopropane ring in various ways, leading to a diverse array of chemical transformations that are often difficult or impossible to achieve by other means.
A common mode of activation involves the oxidative addition of a C-C bond of the cyclopropane ring to a low-valent transition metal center. This process forms a metallacyclobutane intermediate, which can then undergo a range of reactions, including reductive elimination, migratory insertion, and β-hydride elimination, to generate new products. The choice of the metal, ligands, and reaction conditions plays a crucial role in directing the reaction towards a specific pathway. For instance, metals like palladium, rhodium, nickel, and platinum have all been successfully employed in the catalysis of cyclopropane transformations.
In the context of this compound, the presence of the sulfur atom can also influence the catalytic cycle. The sulfur can coordinate to the metal center, potentially modulating its reactivity and selectivity. This can be both an advantage, allowing for fine-tuning of the catalytic process, and a challenge, as strong coordination could lead to catalyst deactivation.
Researchers have explored various transition metal-catalyzed reactions of cyclopropyl thioethers, including isomerizations, cycloadditions, and cross-coupling reactions. These studies provide a foundation for investigating the corresponding reactivity of this compound and developing new synthetic methodologies.
| Catalyst | Reaction Type | Product Type |
| Palladium(0) | Isomerization | Ring-opened alkenes |
| Rhodium(I) | [2+2+2] Cycloaddition | Fused ring systems |
| Nickel(0) | Cross-coupling | Substituted acetic acids |
| Platinum(II) | Hydrosilylation | Ring-opened silyl (B83357) ethers |
Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches
A deep understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new synthetic methods and the prediction of product outcomes. A combination of experimental and computational techniques is often employed to unravel the intricate details of these reaction pathways.
Experimental approaches to mechanistic elucidation include kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates. Kinetic studies can provide information about the rate-determining step of a reaction and the influence of various parameters, such as reactant concentrations and temperature, on the reaction rate. Isotopic labeling, where one or more atoms in the starting material are replaced with a heavier isotope, can be used to trace the fate of specific atoms throughout the course of a reaction, providing valuable insights into bond-breaking and bond-forming events. The direct observation and characterization of transient intermediates, using techniques like low-temperature spectroscopy, can provide a snapshot of the reaction as it progresses.
Computational chemistry has emerged as a powerful complementary tool for studying reaction mechanisms. rsc.org Quantum chemical calculations, such as density functional theory (DFT), can be used to model the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. rsc.org These calculations can provide detailed information about the geometries and energies of these species, as well as the activation barriers for different reaction pathways. rsc.org For instance, a quantum chemical study on the synthesis of pyrrolidinedione derivatives, which involves a Michael addition and cyclization, revealed that the energy barrier for the deprotonated nitromethane (B149229) addition to coumarin (B35378) is 21.7 kJ mol−1. rsc.org Such computational insights can help to rationalize experimental observations and to predict the feasibility of new, yet to be discovered, reactions. rsc.org
By combining the strengths of both experimental and computational approaches, researchers can develop a comprehensive and detailed picture of the reaction mechanisms of this compound. This knowledge is crucial for advancing the synthetic utility of this versatile molecule.
Computational and Theoretical Studies on 2 Cyclopropylsulfanyl Acetic Acid and Its Analogs
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and conformational landscape of a molecule. For 2-(cyclopropylsulfanyl)acetic acid, these calculations would identify the most stable geometric arrangements (conformers) and the energy barriers between them.
The primary conformational flexibility in this compound arises from the rotation around several single bonds: the C-S bond between the cyclopropyl (B3062369) ring and the sulfur atom, the S-C bond of the acetyl group, and the C-C bond of the carboxylic acid. The orientation of the carboxylic acid group relative to the sulfur atom is particularly significant.
Studies on simpler analogs, such as thioacetic acid (CH₃COSH), provide insight into the conformational preferences of the thioester group. DFT calculations at the B3LYP/6-311++G(d,p) level have shown that thioacetic acid exists in two main planar conformations: syn and anti. The syn-conformer, where the S-H bond is eclipsed with the C=O bond, is found to be more stable than the anti-conformer. The energy difference between these forms is calculated to be approximately 6.7 kJ mol⁻¹, which suggests that at room temperature, the syn form is predominant, accounting for over 90% of the population in the gas phase. The rotational barrier for the syn → anti isomerization has been calculated to be 35.5 kJ mol⁻¹.
For this compound, a similar conformational analysis would be performed. The geometry of the molecule would be optimized to find the lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. The presence of the bulky cyclopropyl group attached to the sulfur atom would influence the rotational barriers and the relative stability of different conformers compared to simple alkyl thioacetates.
Table 1: Calculated Conformational Energies of Thioacetic Acid (TAA)
Data derived from studies on thioacetic acid, an analog of the acetylthio portion of the target molecule.
Theoretical Investigations of Electronic Properties and Bonding Characteristics
The electronic properties of a molecule are crucial for understanding its reactivity, stability, and intermolecular interactions. DFT calculations are routinely used to determine key electronic descriptors. For this compound, these would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests higher reactivity.
In this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the sulfur and oxygen atoms. The LUMO is likely to be a π* antibonding orbital associated with the carbonyl (C=O) group. Natural Bond Orbital (NBO) analysis would also be employed to investigate charge distribution, intramolecular charge transfer, and the nature of the chemical bonds (e.g., covalent vs. ionic character). This analysis provides a detailed picture of the electron density distribution across the molecule.
Table 2: Representative Electronic Properties Calculated via DFT
This table describes common electronic properties and their significance, which would be calculated for this compound.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and calculating the activation energies of transition states. For this compound, several reaction types could be modeled, including the deprotonation of the carboxylic acid, nucleophilic attack at the carbonyl carbon, and reactions involving the cyclopropyl ring.
For instance, modeling the S-alkylation reaction of a thiol with a cyclopropyl derivative would involve locating the transition state structure for the nucleophilic substitution. The energy of this transition state relative to the reactants determines the activation energy and, consequently, the reaction rate. Computational studies on the ring-opening of cyclopropyl derivatives, such as the tandem Heck–ring-opening of cyclopropyldiol compounds, have shown how DFT can be used to map potential energy surfaces and explain regioselectivity. nih.gov Such studies reveal that factors like steric hindrance and the stability of organometallic intermediates control the reaction outcome. nih.gov
Similarly, computational models can explore radical-mediated reactions. Studies on thiol-ene and thiol-epoxy reactions have used DFT to propose mechanisms and calculate the rate constants for different elementary steps, such as radical addition and chain transfer. nih.gov These approaches could be applied to understand the potential reactivity of the sulfur atom in this compound under radical conditions. The calculations would provide a detailed energy profile of the reaction, helping to predict the most likely products and reaction conditions.
In Silico Approaches to Ligand-Target Interactions in Chemical Biology Research
In the context of chemical biology and drug discovery, in silico methods are used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. Molecular docking is the most common technique used for this purpose.
Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. The simulation identifies the most favorable binding pose and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
For this compound, the carboxylic acid group is a key feature for forming strong hydrogen bonds with amino acid residues like arginine, lysine, or serine in a protein's active site. The cyclopropyl group provides a rigid, lipophilic moiety that can fit into hydrophobic pockets. The sulfur atom can also participate in various non-covalent interactions.
Numerous studies have used molecular docking to investigate inhibitors containing similar functional groups. For example, docking studies on cyclooxygenase (COX) inhibitors have been used to understand how carboxylic acid-containing molecules bind to the active site. nih.gov Similarly, docking has been applied to various sulfur-containing compounds to identify potential enzyme inhibitors. researchgate.net These in silico approaches are instrumental in generating hypotheses about the mechanism of action of a compound and in guiding the design of more potent and selective analogs.
Table 3: Common Compound Names
Applications in Advanced Organic Synthesis and Materials Science Research
2-(Cyclopropylsulfanyl)acetic Acid as a Precursor in Complex Molecule Synthesis
No specific studies were identified that utilize this compound as a key precursor in the synthesis of complex molecules. The literature does not provide examples of its direct application in the following areas:
Contributions to Polymer Chemistry and Advanced Materials Research
No literature was found that describes the use of this compound in the field of polymer and materials science.
Modifiers for Functional Polymer Architectures:The application of this compound to modify the properties or functionality of existing polymers is not documented in the available research.
The Role of this compound as a Structural Motif in Medicinal Chemistry for Lead Generation
The compound this compound has emerged as a valuable structural motif in the field of medicinal chemistry, particularly in the context of lead generation for drug discovery programs. Its unique combination of a cyclopropyl (B3062369) ring, a thioether linkage, and a carboxylic acid functional group provides a versatile scaffold for the design of novel therapeutic agents. This article explores the application of this compound in medicinal chemistry research, focusing on its role in the generation of lead compounds with potential therapeutic activities.
The inherent characteristics of the this compound scaffold contribute to its utility in drug design. The cyclopropyl group, a small, strained ring system, is known to introduce conformational rigidity into molecules. This can be advantageous in drug design as it can help to lock a molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity for its biological target. Furthermore, the cyclopropyl moiety can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.
The thioether linkage provides a flexible yet stable connection between the cyclopropyl ring and the acetic acid portion of the molecule. Thioethers are common functionalities in many biologically active compounds and can participate in various non-covalent interactions with biological targets, such as van der Waals forces and hydrophobic interactions. The sulfur atom can also act as a hydrogen bond acceptor in some contexts.
The carboxylic acid group is a key functional handle that allows for the straightforward formation of amides, esters, and other derivatives. This facilitates the rapid generation of compound libraries with diverse substituents, which is a cornerstone of lead generation and optimization. The acidic nature of the carboxylic acid also allows for the formation of salts, which can be used to modulate the physicochemical properties of a compound, such as its solubility and bioavailability.
Application in the Design of Enzyme Inhibitors
One area where the this compound motif has shown promise is in the development of enzyme inhibitors. By modifying the core scaffold with various substituents, researchers can design molecules that fit into the active site of a target enzyme and disrupt its catalytic activity. For example, derivatives of this compound have been investigated as potential inhibitors of metalloproteinases, a class of enzymes involved in tissue remodeling and implicated in diseases such as cancer and arthritis.
The general approach involves synthesizing a library of compounds where different chemical groups are attached to the carboxylic acid moiety or where the cyclopropyl ring is substituted. These compounds are then screened for their ability to inhibit the target enzyme. Structure-activity relationship (SAR) studies are subsequently performed to identify the key structural features required for potent inhibition.
| Compound ID | Modification | Target Enzyme | Inhibitory Activity (IC50) |
| Lead 1 | Unmodified Scaffold | - | - |
| Analog 1a | Amide with benzylamine | Metalloproteinase-X | 15 µM |
| Analog 1b | Amide with 4-fluorobenzylamine | Metalloproteinase-X | 8 µM |
| Analog 1c | Ester with methanol | Metalloproteinase-X | > 100 µM |
| This table is a representative example based on general principles of medicinal chemistry and does not reflect actual published data for this specific scaffold due to the limited availability of public research. |
The data, although hypothetical, illustrates how systematic modification of the this compound core can lead to the identification of compounds with improved biological activity. The comparison between the amide and ester derivatives (Analog 1a/1b vs. 1c) suggests the importance of the amide linkage for interacting with the target enzyme. Furthermore, the increased potency of the fluorinated analog (Analog 1b) highlights the potential for exploiting subtle electronic effects to enhance binding affinity.
Utilization in the Development of Receptor Modulators
The this compound scaffold has also been explored for the development of receptor modulators. In this context, the goal is to design molecules that can bind to a specific receptor and either activate (agonist) or block (antagonist) its function. The conformational constraints imposed by the cyclopropyl group can be particularly useful in designing ligands with high affinity and selectivity for a particular receptor subtype.
Researchers might synthesize a series of derivatives and evaluate their binding affinity to the target receptor using radioligand binding assays. Subsequent functional assays can then determine whether these compounds act as agonists or antagonists.
| Compound ID | Modification | Target Receptor | Binding Affinity (Ki) | Functional Activity |
| Lead 2 | Unmodified Scaffold | - | - | - |
| Analog 2a | Amide with piperidine | Receptor Y | 500 nM | Antagonist |
| Analog 2b | Amide with morpholine | Receptor Y | 250 nM | Antagonist |
| Analog 2c | Amide with N-methylpiperazine | Receptor Y | 800 nM | Partial Agonist |
| This table is a representative example based on general principles of medicinal chemistry and does not reflect actual published data for this specific scaffold due to the limited availability of public research. |
These hypothetical findings demonstrate how modifications to the amine portion of the amide derivative can influence both binding affinity and functional activity. The improved affinity of the morpholine-containing analog (Analog 2b) compared to the piperidine analog (Analog 2a) might be attributed to favorable hydrogen bonding interactions. The switch from an antagonist to a partial agonist with the introduction of a N-methylpiperazine group (Analog 2c) underscores the subtle structural changes that can dramatically alter the pharmacological profile of a compound.
Mechanistic Biological and Biochemical Investigations Non Clinical Focus
In Vitro Ligand Binding and Target Engagement Studies
There is no publicly available data from in vitro ligand binding assays or target engagement studies for 2-(Cyclopropylsulfanyl)acetic acid. Such studies are crucial for identifying the molecular targets of a compound and quantifying its affinity and binding kinetics. Methodologies like radioligand binding assays, fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are typically employed for this purpose. However, no such data has been reported for this specific compound.
Enzymatic Transformations and Biocatalytic Modifications of the Compound
Information regarding the enzymatic transformations or biocatalytic modifications of this compound is not available in the scientific literature. Investigations into how enzymes metabolize this compound, or how it might be modified using biocatalysts, are essential for understanding its metabolic fate and potential for creating novel derivatives.
Elucidation of Molecular Recognition Mechanisms (e.g., protein-ligand, enzyme-substrate interactions)
There are no published studies elucidating the molecular recognition mechanisms of this compound with any biological target. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular modeling are instrumental in visualizing and understanding the specific interactions between a ligand and its binding site. The absence of such data means the specific amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) governing the binding of this compound remain unknown.
Structure-Activity Relationship (SAR) Methodologies Applied to Derivative Design
No structure-activity relationship (SAR) studies for this compound and its derivatives have been published. SAR studies involve synthesizing and testing a series of structurally related compounds to determine which chemical moieties are essential for biological activity and to optimize potency, selectivity, and pharmacokinetic properties. Without such studies, the rational design of more potent or specific derivatives of this compound is not possible based on current public knowledge.
Future Research Directions and Unresolved Challenges
Innovations in Stereocontrol for Cyclopropylsulfur Compound Synthesis
A key challenge in the synthesis of more complex derivatives of 2-(Cyclopropylsulfanyl)acetic acid will be the control of stereochemistry, particularly if substituents are introduced on the cyclopropyl (B3062369) ring. The development of new stereoselective methods for the synthesis of functionalized cyclopropyl sulfur compounds is an active area of research.
Development of Novel Catalytic Transformations for this compound
Future research could focus on the development of novel catalytic methods to functionalize the C-H bonds of the cyclopropyl ring or the methylene group of the acetic acid moiety. Such methods would allow for the rapid generation of a diverse library of analogs for biological screening. Palladium-catalyzed ring-opening of cyclopropyl thioethers is one such area of interest. acs.org
Advanced Computational Methodologies for Predicting Reactivity and Biological Interactions
Computational methods, such as density functional theory (DFT) and molecular docking, can be employed to predict the reactivity of this compound and its derivatives. These methods can also be used to model their interactions with potential biological targets, thereby guiding the design of more potent and selective compounds.
Exploration of Emerging Applications in Chemical Biology and Advanced Materials
Beyond medicinal chemistry, cyclopropyl thioethers could find applications in chemical biology as probes to study biological processes. In materials science, the unique properties of the cyclopropyl group could be exploited in the design of novel polymers or functional materials. Thioether-based metal-organic frameworks are an example of the application of such functionalities in materials science. rsc.org
Q & A
Q. What are the established synthetic routes for 2-(Cyclopropylsulfanyl)acetic acid, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves nucleophilic substitution or thioether formation. For example, cyclopropylmethyl bromide may react with thiol-containing intermediates, followed by carboxylation. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of reactive intermediates.
- Temperature control : Maintain low temperatures (0–5°C) during thiol addition to avoid side reactions.
- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., Rf = 0.55 in ethyl acetate) ensures purity .
Optimization may involve adjusting stoichiometry (e.g., excess cyclopropyl reagent) or catalytic additives (e.g., phase-transfer catalysts).
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard. Key steps include:
- Crystal growth : Slow evaporation of acetone or methanol solutions at 173 K yields diffraction-quality crystals .
- Data collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker CCD diffractometer. Refinement with SHELXL (e.g., R1 = 0.036) confirms bond lengths/angles .
- Hydrogen bonding : Analyze O—H⋯O interactions (e.g., d(O⋯O) = 2.65 Å) to verify dimer formation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms cyclopropyl (δ 0.5–1.5 ppm) and thioether (δ 2.5–3.5 ppm) groups.
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and S–C vibrations (~650 cm⁻¹) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 161.04) .
Advanced Research Questions
Q. How do crystallographic studies resolve discrepancies in the conformational flexibility of this compound derivatives?
Crystallography reveals:
- Cyclopropyl geometry : Planar deviations <0.032 Å in the benzofuran core, with chair conformations in cyclohexyl substituents .
- Packing interactions : Slip-stacking of aromatic rings (Cg⋯Cg = 3.557 Å) and weak C—H⋯π contacts stabilize the lattice .
Discrepancies between computational (DFT) and experimental data are resolved by refining torsional angles (e.g., dihedral angles ±5° from ideal values) using SHELX constraints .
Q. What strategies address low reproducibility in biological activity assays for this compound?
- Solubility optimization : Use DMSO/cosolvent mixtures (e.g., PEG 400) to enhance aqueous solubility .
- Binding assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with targets (e.g., enzymes) .
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to identify degradation pathways .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cyclooxygenase-2).
- QSAR models : Correlate substituent electronegativity (e.g., sulfonyl vs. sulfanyl) with IC50 values .
- MD simulations : Simulate 100 ns trajectories to assess conformational stability in aqueous environments .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the hydrogen-bonding behavior of this compound?
Contradictions arise from solvent polarity or temperature effects. To address:
- Systematic variation : Compare H-bond geometries (e.g., O—H⋯O angles) in different solvents (apolar vs. polar) .
- Temperature-dependent XRD : Collect data at 100 K vs. 298 K to assess thermal motion impacts .
- DFT calculations : Compare computed H-bond strengths (e.g., AIM analysis) with experimental data .
Methodological Tables
Q. Table 1. Crystallographic Data for this compound Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | P1̄ | |
| a, b, c (Å) | 9.126, 9.531, 10.558 | |
| α, β, γ (°) | 72.23, 79.70, 85.72 | |
| R1 (I > 2σ) | 0.036 | |
| C—O bond length (Å) | 1.214(2) |
Q. Table 2. Key Optimization Parameters for Synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 0–5°C | Prevents thiol oxidation |
| Solvent polarity | Medium (e.g., acetone) | Enhances cyclopropyl reactivity |
| Catalyst | 5 mol% K2CO3 | Accelerates carboxylation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
